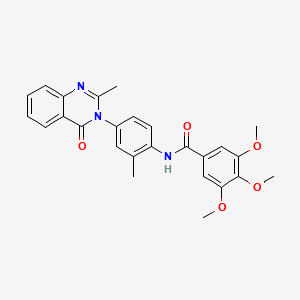

3,4,5-trimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Descripción

Introduction and Research Context

Historical Development of Quinazolinone-Benzamide Hybrid Compounds

The quinazolinone scaffold traces its origins to 1869, when Griess synthesized the first quinazoline derivative through the reaction of anthranilic acid with cyanogens. Systematic exploration began in 1903 with Gabriel’s seminal work on quinazoline derivatives, which laid the groundwork for understanding their reactivity and pharmacological potential. By the mid-20th century, researchers recognized the versatility of quinazolinones as privileged scaffolds, leading to the development of FDA-approved drugs such as the EGFR inhibitors erlotinib and gefitinib.

The integration of benzamide motifs into quinazolinone frameworks emerged more recently, driven by the need to address multidrug resistance and improve target selectivity. Benzamide derivatives, known for their roles in histone deacetylase (HDAC) inhibition and kinase modulation, offered complementary bioactivity. Early hybrids, such as benzenesulfonamide-linked benzoquinazolinones, demonstrated dual EGFR/HER2 inhibition, validating the hybridization strategy. These efforts culminated in advanced designs like 3,4,5-trimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, which optimizes steric and electronic interactions for target engagement.

Significance in Medicinal Chemistry

This compound exemplifies the strategic fusion of two bioactive domains:

- Quinazolinone Core : The 4-oxoquinazolin-3(4H)-yl moiety provides a planar, electron-rich system capable of hydrogen bonding and π-π stacking with enzymatic pockets. Its methylation at the 2-position enhances metabolic stability, as evidenced by analogs with prolonged half-lives.

- Trimethoxy-Benzamide Arm : The 3,4,5-trimethoxy substitution pattern on the benzamide fragment mimics natural product architectures, fostering interactions with hydrophobic regions of targets like tyrosine kinases and COX-2. The N-phenyl linkage positions the benzamide for optimal orientation in binding cavities.

Recent studies highlight its potential as a dual inhibitor of EGFR and BACE1, with structural analogs showing IC~50~ values in the nanomolar range. For instance, fluproquazone-like hybrids exhibit COX-2 selectivity ratios exceeding 15:1, underscoring the impact of methoxy groups on isoform specificity.

Table 1. Bioactivity Profiles of Representative Quinazolinone-Benzamide Hybrids

Structural Classification Within Privileged Scaffolds

The compound belongs to two classes of privileged scaffolds:

- Quinazolinones : Classified as bicyclic heterocycles with a pyrimidine-2,4-dione core, they exhibit reversible binding to ATP pockets in kinases and DHFR. The 4-oxo group is critical for hydrogen bonding with catalytic lysine residues.

- Benzamides : Defined by a benzoyl-amide linkage, these scaffolds interact with enzymatic active sites through hydrophobic contacts and van der Waals forces. The 3,4,5-trimethoxy configuration enhances solubility while maintaining lipophilicity, a balance crucial for blood-brain barrier penetration in neurodegenerative targets.

Molecular modeling of analogous hybrids reveals that the methyl group at the quinazolinone 2-position reduces steric clash with gatekeeper residues (e.g., Thr790 in EGFR), while the methoxy groups on benzamide engage in cation-π interactions with arginine side chains.

Contemporary Research Landscape

Current research prioritizes multitarget hybrids to combat complex diseases like cancer and Alzheimer’s. For this compound, key focus areas include:

- Kinase Inhibition : Analogous hybrids inhibit EGFR with >60% efficacy at 10 μM, rivaling erlotinib. Docking studies (PDB: 1M17) predict strong binding via the quinazolinone’s N3 atom and the benzamide’s carbonyl oxygen.

- Anti-Inflammatory Applications : Derivatives with similar methoxy patterns show COX-2 inhibition (IC~50~ = 0.76 nM) and reduced ulcerogenic risk compared to NSAIDs.

- Neuroprotective Potential : Hybrids featuring chlorine substituents exhibit BACE1 inhibition (IC~50~ = 3.7 μM), suggesting utility in Alzheimer’s therapy.

Table 2. Recent Advances in Quinazolinone-Benzamide Hybrid Research

Ongoing work employs ionic liquid-mediated synthesis to improve stereoselectivity and yield, addressing historical challenges in hybrid preparation. Computational fragment-based approaches are also being leveraged to optimize the trimethoxy benzamide’s topology for PDE5 and DPP-IV inhibition, expanding therapeutic applications.

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5/c1-15-12-18(29-16(2)27-21-9-7-6-8-19(21)26(29)31)10-11-20(15)28-25(30)17-13-22(32-3)24(34-5)23(14-17)33-4/h6-14H,1-5H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUATOJKUMZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 3,4,5-trimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- Molecular Formula : C20H24N2O5

- Molecular Weight : 372.42 g/mol

Structural Representation

The structural formula of the compound highlights its key functional groups, including methoxy groups and a quinazoline moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the quinazoline moiety is particularly noteworthy, as it has been associated with the inhibition of various cancer cell lines.

-

Mechanism of Action :

- Quinazolines are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.

- The methoxy groups may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

-

Case Studies :

- A study conducted on derivatives of quinazoline demonstrated that modifications at the benzamide position significantly affected their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Another investigation revealed that similar compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well.

-

Mechanism of Action :

- The presence of multiple methoxy groups can enhance interactions with microbial membranes, potentially disrupting their integrity.

- Quinazolines have been reported to possess antibacterial activity against Gram-positive bacteria.

-

Research Findings :

- Preliminary screening indicated that related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli 3.

- Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

- Preliminary screening indicated that related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders.

-

Mechanism of Action :

- Compounds with methoxy substitutions have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- The quinazoline structure may also play a role in downregulating NF-kB signaling pathways.

- Case Studies :

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

The compound 3,4,5-trimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore the applications of this compound, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of quinazoline compounds exhibit various biological activities, including:

- Anticancer Activity : Quinazoline derivatives have been investigated for their potential to inhibit tumor growth. A study demonstrated that similar benzamide derivatives could induce apoptosis in cancer cells through specific signaling pathways.

- Antimicrobial Properties : The incorporation of methoxy groups has been linked to enhanced antimicrobial activity against various pathogens.

Drug Development

The unique structure of this compound makes it a candidate for further drug development. Potential applications include:

- Targeted Therapy : Its ability to interact with specific biological targets suggests that it could be developed into a targeted therapeutic agent for diseases such as cancer or bacterial infections.

Biological Studies

Research involving this compound can provide insights into its mechanism of action at the molecular level. Studies have utilized various assays to evaluate its effects on cell viability, proliferation, and apoptosis in different cell lines.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Quinazoline A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Anti-inflammatory |

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Formation of Quinazoline Ring | Heat with appropriate catalyst |

| 2 | Benzamide Formation | Reaction with acyl chloride |

| 3 | Methoxy Group Introduction | Methylation using methyl iodide |

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several derivatives of quinazoline compounds, including variations of the target compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The study found that introducing methoxy groups improved activity against Gram-positive bacteria, highlighting the importance of structural modifications in developing effective antimicrobial agents.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Spectroscopic Characterization

Key spectroscopic features differentiate the target compound from analogs:

- IR Spectroscopy: Expected C=O stretches (amide: ~1660 cm⁻¹; quinazolinone: ~1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) confirm the thione tautomer, similar to triazole derivatives in .

- NMR: The 2-methyl group on the quinazolinone ring would produce distinct methyl resonances (δ ~2.5 ppm in ¹H-NMR), while trimethoxybenzamide protons resonate at δ ~3.8–4.0 ppm.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3,4,5-trimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how is purity validated?

- Synthesis Protocol :

- Step 1 : Condensation of 2-methyl-4-oxoquinazolin-3(4H)-ylphenylamine with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (acetonitrile solvent, potassium carbonate base).

- Step 2 : Purification via column chromatography (hexane/EtOH gradient) to isolate the product .

- Purity Validation :

- Melting Point Analysis : Consistency with literature values (e.g., 180–220°C range observed in related quinazolinone derivatives) .

- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., methoxy group signals at δ 3.76–3.86 ppm) .

- HPLC : Retention time comparison with standards (≥95% purity threshold) .

Q. How is the compound structurally characterized, and what spectral data are pivotal for confirming its identity?

- Key Spectral Markers :

- FT-IR : Absorbance at ~1650–1700 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy groups) .

- NMR :

- Quinazolinone NH proton at δ 10.2–11.5 ppm.

- Aromatic protons in the trimethoxybenzamide moiety (δ 6.8–7.3 ppm) .

- ESI-MS : Molecular ion peak matching the calculated molecular weight (e.g., [M+H] at m/z 490–520 for analogous compounds) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in biological activity data across studies?

- Methodological Framework :

- Dose-Response Curves : Use standardized assays (e.g., IC determination in cancer cell lines) with triplicate replicates to minimize variability .

- Control Groups : Include structurally similar analogs (e.g., quinazolinones with varying substituents) to isolate activity contributions of the trimethoxybenzamide group .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity differences across modifications .

Q. How do structural modifications to the quinazolinone moiety impact the compound’s pharmacokinetic properties?

- Case Studies :

- Lipophilicity : Introduction of a trifluoromethyl group (as in related compounds) increases logP, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Methyl groups at the 2-position of quinazolinone reduce CYP450-mediated oxidation, extending half-life in vitro .

- Experimental Validation :

- Microsomal Assays : Human liver microsomes (HLM) to measure metabolic turnover rates .

- Caco-2 Permeability : Assess intestinal absorption potential .

Q. What methodologies are suitable for evaluating environmental fate and ecotoxicological risks of this compound?

- Environmental Persistence :

- Hydrolysis Studies : pH-dependent stability (e.g., t > 48 hours at pH 7, indicating moderate persistence) .

- Photodegradation : UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-induced breakdown .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour EC tests to assess aquatic toxicity .

- QSAR Modeling : Predict bioaccumulation potential using logK and molecular weight .

Data Contradiction Analysis

Q. How can discrepancies in reported IC values for anticancer activity be reconciled?

- Potential Sources of Error :

- Cell Line Variability : MDA-MB-231 vs. MCF-7 cells may express differential target protein levels .

- Assay Conditions : Viability assays (MTT vs. resazurin) yield differing sensitivity thresholds .

- Resolution Strategy :

- Cross-Validation : Repeat assays in ≥3 independent labs using identical protocols .

- Target Engagement Studies : Western blotting to quantify inhibition of key pathways (e.g., PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.